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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of the antidiabetic drug

Canagliflozin and its process impurity, Canagliflozin Impurity 12. The information presented

herein is intended for researchers, scientists, and professionals involved in drug development

and safety assessment. This document summarizes available data from a standard battery of

genotoxicity tests, details the experimental protocols for these assays, and presents visual

workflows to elucidate the testing processes.

Data Summary
The genotoxicity profiles of Canagliflozin and its dimer impurity, which is presumed to be

structurally related or identical to Impurity 12, have been evaluated using a standard battery of

in vitro and in vivo assays. The following tables summarize the available quantitative data from

these studies.
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Table 1: Genotoxicity

of Canagliflozin

Assay Test System Metabolic Activation Result

Bacterial Reverse

Mutation Assay (Ames

Test)

S. typhimurium & E.

coli
With and Without Negative[1][2]

In Vitro Mouse

Lymphoma Assay

(MLA)

L5178Y tk+/- cells Without Negative[1][2]

With Positive[1][2]

In Vivo Micronucleus

Assay
Rat bone marrow N/A Negative[1][2]

In Vivo Comet Assay Rat liver N/A Negative[1]

Table 2: Genotoxicity

of Canagliflozin

Dimer Impurity

(Presumed Impurity

12)

Assay Test System Metabolic Activation Result

Bacterial Reverse

Mutation Assay (Ames

Test)

S. typhimurium & E.

coli
With and Without Negative

In Vitro Micronucleus

Test
TK6 cells With and Without Negative

In silico QSAR

Prediction
N/A N/A Negative

Note: Specific quantitative data for Canagliflozin Impurity 12 is not publicly available. The data

presented for the "dimer impurity" is based on a recent study and is presumed to be
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representative of Impurity 12. This assumption should be considered when evaluating the data.

Experimental Protocols
The following are detailed methodologies for the key genotoxicity experiments cited in this

guide, based on internationally recognized guidelines such as those from the Organisation for

Economic Co-operation and Development (OECD) and the International Council for

Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
This test evaluates the potential of a substance to induce gene mutations in several strains of

Salmonella typhimurium and Escherichia coli.

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).

Procedure:

The test substance is prepared at a range of concentrations.

The bacterial tester strains are exposed to the test substance in the presence and

absence of a metabolic activation system (S9 mix from rat liver).

Two methods are commonly used: the plate incorporation method and the pre-incubation

method.

In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are

mixed with molten top agar and poured onto minimal glucose agar plates.

In the pre-incubation method, the test substance, bacteria, and S9 mix are incubated

together before being mixed with top agar and plated.

Plates are incubated for 48-72 hours at 37°C.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to

grow in the absence of the required amino acid) is counted. A substance is considered
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mutagenic if it causes a concentration-dependent increase in the number of revertant

colonies compared to the negative control.

In Vitro Mammalian Cell Gene Mutation Test - Mouse
Lymphoma Assay (MLA) - OECD 490
This assay detects gene mutations and chromosomal damage in mammalian cells.

Test System: L5178Y tk+/- mouse lymphoma cells, which are heterozygous at the thymidine

kinase (TK) locus.

Procedure:

Cells are exposed to at least four concentrations of the test substance, with and without

metabolic activation (S9 mix), for a short duration (e.g., 3-4 hours).

After exposure, the cells are washed and cultured for a period to allow for the expression

of any induced mutations (phenotypic expression period).

To determine mutant frequency, cells are plated in the presence of a selective agent (e.g.,

trifluorothymidine - TFT). Cells with a mutated TK gene will survive and form colonies,

while normal cells will not.

Cells are also plated in the absence of the selective agent to determine cloning efficiency

(viability).

Data Analysis: The mutant frequency is calculated. A significant, concentration-dependent

increase in mutant frequency above the background level indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD 474
This test assesses chromosomal damage or damage to the mitotic apparatus in a living animal.

Test System: Bone marrow or peripheral blood cells of rodents (typically rats or mice).

Procedure:
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Animals are administered the test substance, usually via oral gavage or intraperitoneal

injection, at three dose levels.

A concurrent negative (vehicle) control and a positive control group are included.

Bone marrow is typically collected 24 and 48 hours after a single treatment or 24 hours

after the final dose in a repeated-dose regimen. Peripheral blood can also be sampled.

The collected cells are prepared on slides and stained.

Immature erythrocytes (polychromatic erythrocytes - PCEs) are analyzed for the presence

of micronuclei (small, secondary nuclei containing chromosome fragments or whole

chromosomes).

Data Analysis: The frequency of micronucleated PCEs is determined for each animal. A

statistically significant, dose-dependent increase in the frequency of micronucleated cells in

the treated groups compared to the negative control indicates a positive result.

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described genotoxicity assays.
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Ames Test Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended
for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
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[https://www.benchchem.com/product/b15126614#evaluating-the-genotoxicity-of-
canagliflozin-impurity-12-versus-parent-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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